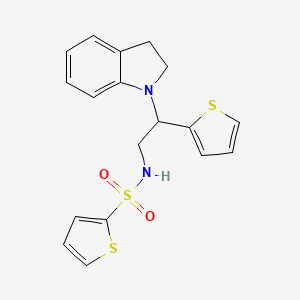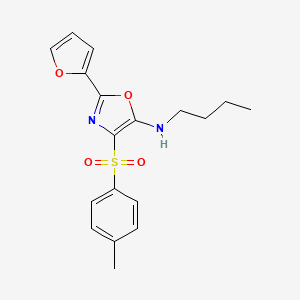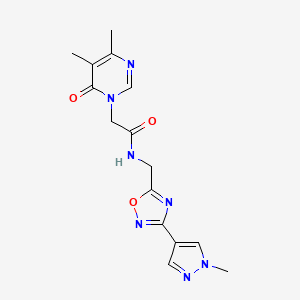![molecular formula C13H10ClN3O2 B2655287 Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate CAS No. 86110-26-1](/img/structure/B2655287.png)
Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate
説明
Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate is a derivative of imidazo[1,5-a]quinoxalines . Imidazo[1,5-a]quinoxalines are known for their wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant properties . They also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .
Synthesis Analysis
The synthesis of imidazo[1,5-a]quinoxalines involves innovative approaches . One method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . This leads to the formation of 4-cyclohexylimidazo[1,2-a]quinoxaline as the main product and 4-cyclohexylimidazo[1,5-a]quinoxaline as a byproduct .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,5-a]quinoxalines are diverse. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .科学的研究の応用
Synthesis and Biological Evaluation
Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate has been evaluated for its biological activity. In one study, it was part of a series of 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates (TQXs), where it showed significant activity and selectivity. This research involved synthesizing different electron-withdrawing groups on the TQX ring system to assess binding affinity for Gly/NMDA, AMPA, and KA high-affinity receptors (Catarzi et al., 2004).
Reactions and Transformations
A study by Moustafa (2000) explored the reactions of ethyl (quinoxalin-2(1H)one)-3-carboxylate, including chlorination and thionation, producing various compounds like pyrazolylquinoxaline and carbohydrazide. This research provides insight into the versatile chemical transformations of related quinoxaline compounds (Moustafa, 2000).
Synthesis of Substituted Imidazo[1,5-a]quinoxaline-3-carboxylates
In 2007, Sundaram et al. reported an efficient method for synthesizing substituted 3-(carboethoxy)imidazo[1,5-a]quinoxalines. This method involved a base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted 3-chloro-2-(methylthio)/2-(methylsulfonyl)quinoxalines, highlighting the potential for creating diverse derivatives (Sundaram et al., 2007).
Anticancer Activity and EGFR-TK Inhibition
Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, derivatives of this compound, have shown significant anti-proliferative effects against various cancer cell lines and demonstrated strong EGFR inhibitory activity, suggesting their potential as anticancer agents (Ahmed et al., 2020).
将来の方向性
Imidazo[1,5-a]quinoxalines are attracting the attention of researchers due to their anticancer activity, in particular against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . This suggests that Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate and its derivatives may have potential applications in these areas.
特性
IUPAC Name |
ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)10-11-12(14)16-8-5-3-4-6-9(8)17(11)7-15-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHQPMNWYTYQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC3=CC=CC=C3N2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)
![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)




![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2655216.png)





![4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2655227.png)